molecular formula C17H16ClNO2 B6515284 7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 950277-77-7

7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No. B6515284
CAS RN: 950277-77-7
M. Wt: 301.8 g/mol
InChI Key: BLJTXEUTPBSINH-UHFFFAOYSA-N
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Description

7-Chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, also known as 7-chloro-4-(3-ethylphenyl)-1,4-dihydro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, is a synthetic compound with a wide range of applications in scientific research. It is an important intermediate used in the synthesis of various compounds, such as drugs, pesticides, and dyes. In addition, it has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.

Scientific Research Applications

7-Chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. It has been found to inhibit the growth of certain cancer cells, and it has been shown to reduce the symptoms of Alzheimer's disease in animal models. In addition, it has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

Mechanism of Action

7-Chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has been shown to act as an agonist at the 5-HT2A serotonin receptor. This receptor is involved in the regulation of mood, appetite, and sleep. By binding to this receptor, this compound(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is thought to produce its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to produce a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, and it has been shown to reduce the symptoms of Alzheimer's disease in animal models. In addition, it has been found to produce anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

7-Chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a relatively stable compound that is easy to synthesize and store. However, it is a relatively new compound and its effects are not yet fully understood. Therefore, it is important to use caution when using this compound in laboratory experiments.

Future Directions

The potential applications of 7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one are still being explored. Possible future directions include further study of its mechanism of action, its use in the treatment of various diseases, and its potential use as a pesticide or dye. In addition, further research is needed to determine the long-term effects of this compound on humans and the environment.

Synthesis Methods

7-Chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can be synthesized using several methods. One of the most commonly used methods is the reaction of 3-ethylphenol with chloroacetic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction yields this compound(3-ethylphenyl)-1,4-dihydro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one as a white solid.

properties

IUPAC Name

7-chloro-4-(3-ethylphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-2-12-4-3-5-15(8-12)19-10-13-9-14(18)6-7-16(13)21-11-17(19)20/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJTXEUTPBSINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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